Benzofuro[5,6-b]furan-4,8-dione
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Overview
Description
Benzofuro[5,6-b]furan-4,8-dione is a heterocyclic compound with the molecular formula C10H4O4. It is characterized by a fused ring system containing two furan rings and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[5,6-b]furan-4,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an effective approach for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for the synthesis of complex benzofuran ring systems .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions: Benzofuro[5,6-b]furan-4,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the furan rings and ketone groups, which are reactive sites for different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce various derivatives with functional groups attached to the furan rings .
Scientific Research Applications
Benzofuro[5,6-b]furan-4,8-dione has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets . In the industry, it is explored as an electrode material for rechargeable lithium batteries, offering high power density and reversible capacity .
Mechanism of Action
The mechanism of action of Benzofuro[5,6-b]furan-4,8-dione involves its interaction with molecular targets through its reactive furan rings and ketone groups. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The compound’s ability to undergo redox reactions also makes it suitable for use in battery applications, where it can facilitate electron transfer processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Benzofuro[5,6-b]furan-4,8-dione include 9,10-anthraquinone, benzo[1,2-b:4,5-b’]dithiophene-4,8-dione, and pyrido[3,4-g]isoquinoline-5,10-dione . These compounds share structural similarities, such as fused ring systems and multiple reactive sites.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its promising applications in various fields highlight its uniqueness among similar compounds .
Properties
Molecular Formula |
C28H38Br2S3 |
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Molecular Weight |
630.6 g/mol |
IUPAC Name |
5-bromo-2-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-3-octylthiophene |
InChI |
InChI=1S/C28H38Br2S3/c1-3-5-7-9-11-13-15-21-19-25(29)32-27(21)23-17-18-24(31-23)28-22(20-26(30)33-28)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
JCOFNOXAMGOEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCCCC |
Origin of Product |
United States |
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